
Camellianin A
Descripción general
Descripción
Camellianin A is a natural flavonoid predominantly found in the leaves of Adinandra nitida, a plant native to southern China. This compound is known for its diverse bioactivities, including anti-inflammatory, antioxidant, anticancer, and cardiovascular protective effects . It is a significant component of Shiyacha, a traditional health tea consumed for its medicinal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Camellianin A can be isolated from the leaves of Adinandra nitida using high-performance liquid chromatography coupled with photodiode array detection and electrospray ionization mass spectrometry . The extraction process involves drying the leaves, followed by solvent extraction using methanol or ethanol. The crude extract is then purified through chromatographic techniques to obtain pure this compound.
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. the artificial cultivation of Adinandra nitida in China suggests the potential for large-scale extraction and production of this compound for use in the health food and phytopharmaceutical industries .
Análisis De Reacciones Químicas
Inhibitory Mechanism of Camellianin A against α-Glucosidase
This compound demonstrates significant α-glucosidase inhibitory activity [1, 2, 4]. The IC50 value, a measure of inhibitory effectiveness, is 27.57 ± 0.59 μg/mL, indicating its potential as a natural α-glucosidase inhibitor [1, 2].
1.1. Binding Interactions
This compound interacts with α-glucosidase through van der Waals forces and hydrogen bonds, with a binding site number of 1 [1, 2]. Molecular docking experiments reveal that this compound forms hydrogen bonds with specific amino acid residues in α-glucosidase, including Glu771, Trp391, Trp710, Gly566, Asp568, and Phe444 [1, 2, 4]. These interactions collectively stabilize the binding of this compound to α-glucosidase .
1.2. Quenching Mechanism
The interaction between this compound and α-glucosidase leads to fluorescence quenching, reducing the fluorescence intensity of α-glucosidase . This quenching is primarily attributed to the formation of a complex between this compound and the enzyme, rather than dynamic quenching through molecular collision [1, 2].
1.3. Thermodynamic Parameters
Thermodynamic analysis reveals that the formation of the α-glucosidase/Camellianin A complex is a spontaneous process, as indicated by negative ΔG values . Negative ΔH and ΔS values suggest that hydrogen bonds and van der Waals forces are the dominant forces in the interaction .
Table 1. Quenching constant, binding constant, and thermodynamic parameters of the interaction between this compound and α-glucosidase [1, 2]
Parameter | 30°C | 37°C |
---|---|---|
Quenching rate constant (Kq) | > 2.0 × 10^10 L/mol·s | > 2.0 × 10^10 L/mol·s |
Binding constant (KA) | 5.52 × 10^6 L/mol | 1.86 × 10^4 L/mol |
Binding-site number (n) | ~1 | ~1 |
Entropy change (ΔS) | Negative | Negative |
Enthalpy change (ΔH) | Negative | Negative |
Free energy change (ΔG) | Negative | Negative |
Other Potential Chemical Reactions and Activities
Besides α-glucosidase inhibition, this compound exhibits other biological activities:
- Antioxidant Activity: this compound can inhibit lipid peroxidation and scavenge free radicals, indicating antioxidant properties .
- Anticancer Activity: this compound, as a flavonoid, displays anticancer activity .
- ACE-inhibitory activity: this compound also shows ACE-inhibitory activity .
Future Research Directions
While in vitro studies suggest that this compound possesses α-glucosidase inhibitory activity, in vivo studies are necessary to confirm its hypoglycemic effects [1, 2]. Further research could explore the potential of this compound in pharmaceutical applications .
Aplicaciones Científicas De Investigación
Anticancer Properties
Recent studies have demonstrated that Camellianin A exhibits notable anti-proliferative effects against various cancer cell lines, particularly human hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF-7) cells.
Case Study Data
Cell Line | Concentration (μM) | Inhibition Rate (%) |
---|---|---|
MCF-7 | 200 | 33.8 |
Hep G2 | 200 | 8.7 |
Anti-Diabetic Activity
This compound has been investigated for its potential as an α-glucosidase inhibitor, which is crucial for managing postprandial blood glucose levels.
Inhibitory Effects
- IC50 Value : The compound demonstrated a significant inhibitory effect on α-glucosidase with an IC50 value of 27.57 ± 0.59 μg/mL, outperforming acarbose (IC50 > 1 mg/mL) .
- Binding Mechanism : Molecular docking studies revealed that this compound interacts with critical amino acids in the active site of α-glucosidase, forming hydrogen bonds and hydrophobic interactions that stabilize the complex .
Case Study Data
Parameter | Value |
---|---|
IC50 (this compound) | 27.57 ± 0.59 μg/mL |
IC50 (Acarbose) | >1 mg/mL |
Hepatoprotective Effects
This compound also exhibits hepatoprotective properties, particularly in mitigating liver damage induced by carbon tetrachloride (CCl4).
Case Study Data
Treatment Group | AST Levels (U/L) | ALT Levels (U/L) |
---|---|---|
Control | Baseline | Baseline |
Model Group | Elevated | Elevated |
This compound | Significantly Reduced | Significantly Reduced |
Mecanismo De Acción
Camellianin A exerts its effects through various molecular mechanisms:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and promoting the translocation of phosphatidylserine to the cell surface.
α-Glucosidase Inhibition: this compound binds to the active site of α-glucosidase, inhibiting its activity and reducing postprandial hyperglycemia.
Comparación Con Compuestos Similares
Camellianin A is unique among flavonoids due to its specific bioactivities and molecular structure. Similar compounds include:
Quercetin: Another flavonoid with antioxidant and anti-inflammatory properties, but with different molecular targets and pathways.
Kaempferol: A flavonoid with anticancer and cardiovascular protective effects, similar to this compound, but with distinct mechanisms of action.
Luteolin: Known for its anti-inflammatory and anticancer activities, but with different molecular interactions and targets.
This compound stands out due to its potent α-glucosidase inhibitory activity and its significant presence in Adinandra nitida leaves, making it a valuable compound for various scientific and industrial applications .
Actividad Biológica
Camellianin A, a flavonoid predominantly found in the leaves of Adinandra nitida, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, particularly its effects on α-glucosidase inhibition, antioxidant properties, and anticancer effects, supported by detailed research findings and data tables.
1. Inhibitory Mechanism on α-Glucosidase
This compound has demonstrated significant inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate metabolism and a target for type II diabetes management. The study conducted by Yuan et al. established that this compound exhibits a potent inhibitory effect with an IC₅₀ value of 27.57 ± 0.59 μg/mL , outperforming the standard drug acarbose (IC₅₀ > 1 mg/mL) .
1.1 Binding Affinity and Mechanism
The binding interactions between this compound and α-glucosidase were analyzed using molecular docking techniques. The results indicated that this compound binds to the enzyme through hydrogen bonds and van der Waals forces , specifically interacting with residues such as Glu771, Trp391, Trp710, Gly566, Asp568, and Phe444 .
Table 1: Binding Constants and Thermodynamic Parameters
Parameter | Value |
---|---|
IC₅₀ (μg/mL) | 27.57 ± 0.59 |
Binding Constant (Kₐ) | 5.52 × 10⁶ L/mol·s |
Binding Site Number (n) | ~1 |
Quenching Rate Constant (Kq) | >2.0 × 10¹⁰ L/mol·s |
The binding affinity was confirmed to be high, indicating that this compound could effectively inhibit α-glucosidase activity, which may lead to potential applications in managing blood sugar levels in diabetic patients .
2. Antioxidant Properties
This compound exhibits strong antioxidant activity, which plays a critical role in reducing oxidative stress-related damage in cells. In studies involving liver injury models induced by carbon tetrachloride (CCl₄), treatment with this compound significantly increased the activities of antioxidant enzymes such as superoxide dismutase (SOD) , catalase (CAT) , and glutathione peroxidase (GSH-Px) .
The antioxidant mechanism involves the activation of the Nrf2/HO-1 pathway , which is crucial for cellular defense against oxidative stress. This compound was shown to reduce levels of malondialdehyde (MDA) and reactive oxygen species (ROS), thereby protecting liver tissues from damage .
Table 2: Effects of this compound on Antioxidant Enzyme Activities
Enzyme | Control Group | CCl₄ Group | CCl₄ + this compound Group |
---|---|---|---|
SOD | X U/mg | Y U/mg | Z U/mg |
CAT | X U/mg | Y U/mg | Z U/mg |
GSH-Px | X U/mg | Y U/mg | Z U/mg |
3. Anticancer Effects
Research has also highlighted the anticancer potential of this compound, particularly against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. Studies indicated that this compound can induce apoptosis in cancer cells in a dose-dependent manner .
3.1 Mechanisms of Induction
The induction of apoptosis involves alterations in the expression levels of key proteins associated with cell survival and death pathways, such as Bcl-2 family proteins . The compound's ability to modulate these pathways presents promising avenues for cancer therapy.
Table 3: Effects of this compound on Cancer Cell Lines
Cell Line | Treatment Concentration | Viability (%) | Apoptosis Rate (%) |
---|---|---|---|
MCF-7 | X μM | Y % | Z % |
HepG2 | X μM | Y % | Z % |
Q & A
Basic Research Questions
Q. What validated methodologies are recommended for isolating and characterizing Camellianin A from natural sources?
Methodological Answer:
- Isolation: Use column chromatography (e.g., silica gel, HPLC) with gradient elution to separate this compound from crude extracts. Solvent systems should be optimized based on polarity .
- Characterization: Employ spectroscopic techniques:
- NMR (¹H, ¹³C, 2D-COSY) for structural elucidation .
- Mass spectrometry (MS) for molecular weight confirmation .
- Purity Assessment: Validate via HPLC-DAD/UV with >95% purity thresholds .
Q. Which in vitro assays are most robust for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
- Cell-Based Assays: Use standardized protocols (e.g., MTT assay for cytotoxicity) with positive/negative controls .
- Dose-Response Curves: Test across 3–5 logarithmic concentrations to determine IC₅₀/EC₅₀ values .
- Enzyme Inhibition: Fluorescence-based or colorimetric kits (e.g., COX-2, α-glucosidase) with triplicate replicates .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Methodological Answer:
- Synthetic Routes: Document reaction conditions (temperature, solvent, catalyst) and characterize intermediates via TLC/GC-MS .
- Crystallization: Optimize solvent mixtures (e.g., ethanol/water) and monitor crystal formation via polarized microscopy .
- Data Reporting: Include spectral raw data in supplementary materials for peer validation .
Advanced Research Questions
Q. How can contradictions in this compound’s reported bioactivities across studies be systematically addressed?
Methodological Answer:
- Meta-Analysis: Use PRISMA guidelines to aggregate data from ≥5 independent studies. Calculate heterogeneity metrics (I², H-statistics) to quantify variability .
- Subgroup Analysis: Stratify data by experimental models (e.g., cell lines vs. animal studies) or dosage regimes .
- Quality Assessment: Apply tools like SYRCLE’s risk-of-bias checklist to evaluate study rigor .
Q. What computational strategies are effective for elucidating this compound’s mechanism of action?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to predict binding affinities to target proteins (e.g., NF-κB, PI3K) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess protein-ligand stability under physiological conditions .
- Network Pharmacology: Construct interaction networks (Cytoscape) to identify multi-target pathways .
Q. How can structural optimization improve this compound’s pharmacokinetic properties?
Methodological Answer:
- SAR Studies: Modify hydroxyl/methoxy groups and test derivatives for solubility (LogP) and metabolic stability (microsomal assays) .
- Prodrug Design: Introduce ester/protecting groups to enhance bioavailability .
- In Silico ADMET: Predict absorption/toxicity via SwissADME or ADMETLab .
Q. Data Analysis and Reporting
Q. Which statistical approaches are suitable for interpreting heterogeneous data in this compound studies?
Methodological Answer:
- Random-Effects Models: Apply when I² > 50% to account for between-study variance .
- Sensitivity Analysis: Exclude outlier studies and re-calculate effect sizes .
- Bayesian Meta-Analysis: Use WinBUGS/Stan to model uncertainty in small datasets .
Q. How should researchers design longitudinal studies to evaluate this compound’s chronic toxicity?
Methodological Answer:
- Animal Models: Use OECD guidelines for 90-day oral toxicity tests in rodents, monitoring hematological/histopathological endpoints .
- Dosing Regimens: Include low, mid, and high doses based on NOAEL from acute studies .
- Data Archiving: Share raw datasets via repositories like Figshare or Zenodo .
Q. Tables for Methodological Reference
Table 1: Analytical Techniques for this compound Characterization
Technique | Parameters | Application | Evidence |
---|---|---|---|
HPLC-DAD | C18 column, 254 nm detection | Purity assessment | |
¹³C NMR | 125 MHz, DMSO-d6 solvent | Structural confirmation | |
HR-MS | ESI+, m/z accuracy < 3 ppm | Molecular formula verification |
Table 2: Statistical Tools for Data Heterogeneity
Q. Key Recommendations for Researchers
- Literature Reviews: Prioritize databases like PubMed, Web of Science, and Embase for systematic searches; avoid over-reliance on Google Scholar .
- Ethical Compliance: Obtain IRB approval for in vivo studies and disclose conflicts of interest .
- Data Transparency: Publish raw spectra, chromatograms, and assay protocols in supplementary materials .
Propiedades
IUPAC Name |
[4,5-dihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-5-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]methyl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O15/c1-11-22(34)23(35)25(37)28(40-11)44-27-20(10-39-12(2)30)43-29(26(38)24(27)36)42-19-8-15(32)7-18-21(19)16(33)9-17(41-18)13-3-5-14(31)6-4-13/h3-9,11,20,22-29,31-32,34-38H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJULGLSOARXMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)COC(=O)C)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Camellianin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029908 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
109232-77-1 | |
Record name | Camellianin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029908 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196 - 197 °C | |
Record name | Camellianin A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029908 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.